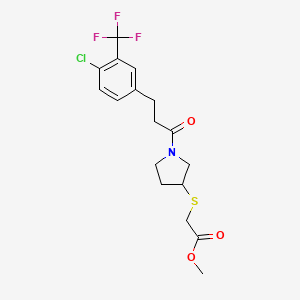
Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-substituted compounds are often strong acids . The trifluoromethyl group occurs in certain pharmaceuticals and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .科学的研究の応用
Synthesis and Structural Assessment
Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a compound involved in complex synthesis processes and structural assessments. For example, it can be derived from reactions involving 2-cyanopyridine and N-phenylthiosemicarbazide, leading to various heterocyclic compounds. These compounds, including methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, have been studied for their structural properties using X-ray diffractometry, showcasing the compound's relevance in materials science and coordination chemistry (Castiñeiras, García-Santos, & Saa, 2018).
Pharmacological Characterization
Although specific pharmacological characterizations of this compound are not directly available, related structures have been extensively studied for their potential in medical applications. For instance, compounds with similar molecular structures have been investigated for their high-affinity antagonistic properties towards κ-opioid receptors, showcasing the therapeutic potential in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).
Synthetic Applications
The compound is also significant in synthetic chemistry, serving as a precursor or intermediate in the synthesis of various organic compounds. For example, similar structures have been involved in synthesizing novel imidazo[1,2-a]pyrimidine compounds through cyclization reactions, highlighting the compound's utility in developing new pharmaceuticals and organic materials (Liu, 2013).
Material Science and Catalysis
Moreover, the compound and its derivatives play a crucial role in material science and catalysis, demonstrating how these molecular structures contribute to the development of novel materials and catalytic processes. This includes the synthesis of polymers and organic frameworks, as well as the catalytic facilitation of organic reactions, which are critical for advancing various industrial and research applications (Pratap & Heller, 1992).
Antihypertensive and Therapeutic Agents
Compounds synthesized from this compound have been explored for their potential as antihypertensive agents. These studies focus on synthesizing and evaluating the biological activities of thiosemicarbazides, triazoles, and Schiff bases, highlighting the chemical's significance in medicinal chemistry and drug development (Abdel-Wahab et al., 2008).
将来の方向性
Trifluoromethyl groups and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of new compounds with trifluoromethyl groups have a promising future.
特性
IUPAC Name |
methyl 2-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO3S/c1-25-16(24)10-26-12-6-7-22(9-12)15(23)5-3-11-2-4-14(18)13(8-11)17(19,20)21/h2,4,8,12H,3,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUSMVLVHRLVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

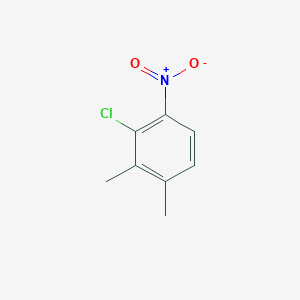
![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)
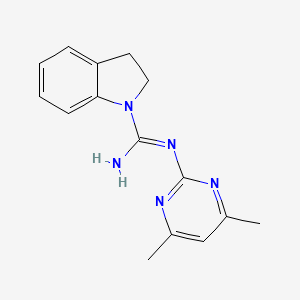
![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)


![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)
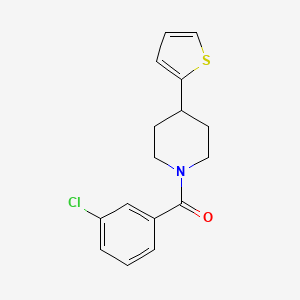

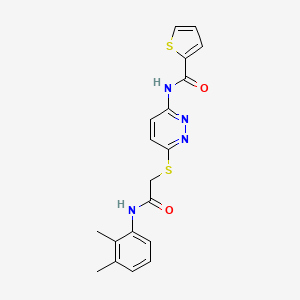
![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)


![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)